molecular formula C12H10Cl2N2O3S B5884833 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide

2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide

Cat. No. B5884833
M. Wt: 333.2 g/mol
InChI Key: BNWQKWZQIFACEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide, also known as DPBS, is a sulfonamide compound that has been widely studied in scientific research. It has been found to have various biological activities and has been used in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins such as carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. This inhibition leads to the suppression of various biological processes such as inflammation and cancer cell proliferation.
Biochemical and physiological effects:
2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has several advantages for lab experiments. It is a well-studied compound with known biological activities, making it a useful tool for studying various biological processes. It is also relatively easy to synthesize and purify. However, 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has some limitations. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for the study of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide. One area of research is the development of new drugs based on the structure of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide. Another area of research is the study of the mechanism of action of 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide and its effects on various biological processes. Additionally, 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide could be studied for its potential use in the treatment of neurodegenerative diseases and other conditions. Overall, 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide is a promising compound with many potential applications in scientific research.

Synthesis Methods

2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide can be synthesized by reacting 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-pyridinylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by recrystallization.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has been extensively studied for its biological activities and has been used in the development of new drugs. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2,5-dichloro-4-methoxy-N-2-pyridinylbenzenesulfonamide has also been used as a tool to study the role of various proteins and enzymes in biological processes.

properties

IUPAC Name

2,5-dichloro-4-methoxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S/c1-19-10-6-9(14)11(7-8(10)13)20(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQKWZQIFACEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6993329

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